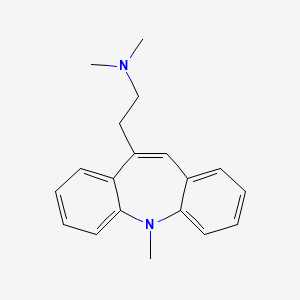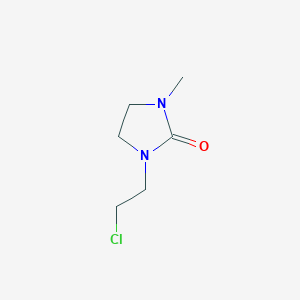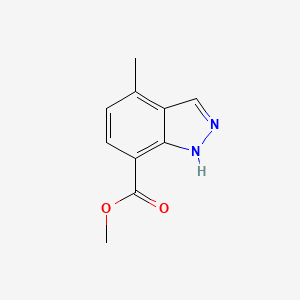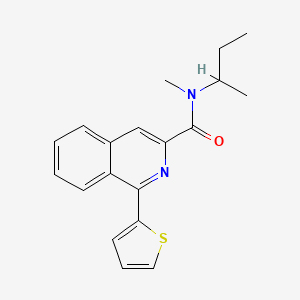
4-chloro-N-(cyclopropylmethyl)pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-(cyclopropylmethyl)pyrimidin-2-amine is a chemical compound belonging to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Méthodes De Préparation
The synthesis of 4-chloro-N-(cyclopropylmethyl)pyrimidin-2-amine typically involves the reaction of 4-chloropyrimidine with cyclopropylmethylamine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent, such as dimethylformamide or tetrahydrofuran. The reaction mixture is stirred at an elevated temperature, typically around 80-100°C, for several hours until the desired product is formed .
Analyse Des Réactions Chimiques
4-chloro-N-(cyclopropylmethyl)pyrimidin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like sodium hydroxide or potassium carbonate, and solvents such as dimethylformamide or acetonitrile. The major products formed from these reactions depend on the specific reagents and conditions employed .
Applications De Recherche Scientifique
4-chloro-N-(cyclopropylmethyl)pyrimidin-2-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex pyrimidine derivatives, which can have various pharmacological properties.
Biology: The compound is studied for its potential biological activities, such as anti-inflammatory, antibacterial, and antiviral effects.
Medicine: It is investigated for its potential use in the development of new therapeutic agents, particularly in the treatment of inflammatory diseases and infections.
Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial products.
Mécanisme D'action
The mechanism of action of 4-chloro-N-(cyclopropylmethyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors involved in inflammatory processes, thereby reducing the production of inflammatory mediators such as prostaglandins and cytokines. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparaison Avec Des Composés Similaires
4-chloro-N-(cyclopropylmethyl)pyrimidin-2-amine can be compared with other similar compounds, such as:
2-chloro-N-(cyclopropylmethyl)pyrimidin-4-amine: This compound has a similar structure but with the chlorine atom at the 2-position instead of the 4-position.
4-chloro-N-(methyl)pyrimidin-2-amine: This compound has a methyl group instead of a cyclopropylmethyl group.
4-chloro-N-(cyclopropyl)pyrimidin-2-amine: This compound has a cyclopropyl group instead of a cyclopropylmethyl group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .
Propriétés
Formule moléculaire |
C8H10ClN3 |
|---|---|
Poids moléculaire |
183.64 g/mol |
Nom IUPAC |
4-chloro-N-(cyclopropylmethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C8H10ClN3/c9-7-3-4-10-8(12-7)11-5-6-1-2-6/h3-4,6H,1-2,5H2,(H,10,11,12) |
Clé InChI |
OBQQERMGFCHIBM-UHFFFAOYSA-N |
SMILES canonique |
C1CC1CNC2=NC=CC(=N2)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Diethyl {[(1,3-thiazol-2-yl)amino]methylidene}propanedioate](/img/structure/B8661244.png)

![1-Butanesulfonic acid, 4-[(1,1-dimethylethyl)amino]-](/img/structure/B8661250.png)







![3-[(4-methoxyphenyl)methoxy]-1H-pyridin-4-one](/img/structure/B8661326.png)
